6-(Trifluoromethoxy)quinolin-4-ol

Beschreibung

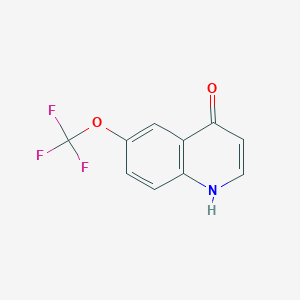

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAVZDSLWEEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379382 | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-87-9 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 6 Trifluoromethoxy Quinolin 4 Ol Derivatives

Impact of the Trifluoromethoxy Substituent on Biological Potency and Selectivity

The trifluoromethoxy (-OCF3) group is a critical substituent in medicinal chemistry, known for its ability to significantly alter a molecule's physicochemical properties and, consequently, its biological activity. mdpi.com Its presence on the quinoline (B57606) ring of 6-(trifluoromethoxy)quinolin-4-ol derivatives has profound effects on their potency and selectivity.

The -OCF3 group is highly electronegative and can modulate the electronic environment of the quinoline ring system. mdpi.com This alteration of electron density can influence how the molecule interacts with its biological targets, potentially leading to enhanced binding affinity and, therefore, increased potency. mdpi.com The unique properties of the trifluoromethoxy group, combining the lipophilicity of the moiety with the polarity of the oxygen atom, allow for the fine-tuning of the molecule's properties to optimize interactions with specific receptors or enzymes. mdpi.com

Fluorine and fluorine-containing groups like trifluoromethoxy are widely used in drug design to enhance a compound's therapeutic profile. nih.gov The introduction of fluorine can lead to improved metabolic stability and a higher binding affinity for target proteins. researchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the drug's half-life in the body. mdpi.com

In the context of quinoline derivatives, fluorination has been shown to be a key factor in improving their biological activity. For instance, the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton led to a significant improvement in the spectrum of activity of second-generation quinolones. mdpi.commdpi.com The trifluoromethyl group, a component of the trifluoromethoxy substituent, has been shown to increase the potency of some drugs by as much as 30-fold compared to their non-fluorinated counterparts. nih.gov This enhancement is often attributed to the ability of the trifluoromethyl group to form favorable interactions within the binding pockets of target enzymes. nih.gov

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group generally increases the lipophilicity of a molecule, which can lead to improved absorption and transport across biological membranes. mdpi.com

However, the effect of fluorination on lipophilicity can be complex. While fluorination of an aromatic system typically increases lipophilicity, this is not always the case for alkyl chains. nih.gov The position of the fluorine-containing group is also important; for example, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, whereas at other positions, the effect can be negligible or even lead to increased hydrophilicity. nih.gov In the case of aromatic compounds, research has shown a trend where trifluorinated compounds exhibit increased lipophilicity compared to their monofluorinated and difluorinated counterparts. lincoln.ac.uk This ability to modulate lipophilicity is a powerful tool in drug design, allowing for the optimization of a compound's pharmacokinetic properties to ensure it reaches its target in sufficient concentrations. mdpi.com

Positional and Substituent Effects on the Quinoline Ring System

The quinoline ring is a versatile scaffold in medicinal chemistry, and modifications at various positions can dramatically alter the biological activity of its derivatives. rsc.orgnih.gov SAR studies on quinoline-based compounds have revealed that the type and position of substituents are critical for their therapeutic efficacy. slideshare.netresearchgate.net

Systematic modifications of the quinoline ring have provided valuable insights into the structural requirements for biological activity.

Position 2: The introduction of substituents at the 2-position of the quinoline ring often leads to a significant reduction in activity. slideshare.net However, in some cases, alkyl groups at this position have been found to be more advantageous for certain activities than aryl groups. mdpi.com

Position 3: The substituent at the 3-position should ideally be coplanar with the quinoline ring for optimal activity. mdpi.com

Position 4: The presence of a carbonyl group at the 4-position is often essential for the biological potency of quinolin-4-ones. mdpi.comslideshare.net

Position 5: Substituents at the C5 position can influence the molecule's ability to penetrate cells and bind to its target. mdpi.com

Position 6: A fluorine atom at the C6 position is considered an optimal substituent for enhancing the activity of many quinoline derivatives. mdpi.com

Position 7: The substituent at the C7 position is often responsible for direct interactions with biological targets like enzymes. The introduction of aromatic rings or specific groups like piperazine (B1678402) at this position can improve biological properties. mdpi.comyoutube.com

Position 8: Substitutions at the C8 position with groups like fluorine or methyl can increase activity against specific targets. youtube.com In some instances, even the presence of hydrogen at this position is sufficient for potent compounds. youtube.com

The following table summarizes the general effects of substitutions at various positions on the quinoline ring based on available research.

| Position | General Effect of Substitution | Reference |

| 2 | Generally reduces activity, though some alkyl groups can be beneficial. | mdpi.comslideshare.net |

| 3 | Substituent should be coplanar for optimal activity. | mdpi.com |

| 4 | Carbonyl group is often essential for potency. | mdpi.comslideshare.net |

| 5 | Can affect cell penetration and target binding. | mdpi.com |

| 6 | Fluorine is often an optimal substituent. | mdpi.com |

| 7 | Crucial for direct interaction with biological targets. | mdpi.comyoutube.com |

| 8 | Can increase activity against specific targets. | youtube.com |

Quinolin-4-ol derivatives can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). researchgate.netrsc.org This tautomeric equilibrium can be influenced by the solvent and the presence of other functional groups. rsc.orgresearchgate.net The predominant form can have significant implications for biological activity, as the two tautomers have different shapes, hydrogen bonding capabilities, and electronic properties.

Generally, the keto form of 4(1H)-quinolones is favored in both solid and solution states. researchgate.net Studies have shown that preventing this tautomerism by N- or O-alkylation can lead to a complete loss of biological activity in some cases, highlighting the importance of the keto-enol equilibrium for interaction with biological targets. researchgate.net The ability to switch between these forms may be crucial for fitting into the active site of an enzyme or receptor. The equilibrium can be shifted by substituents on the quinoline ring; for example, a hydrogen bond acceptor at the 3-position can favor the enol form. rsc.org

Correlation of Structural Modifications with Molecular Target Interactions and Enzymatic Inhibition

The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into its interaction with a biological target, such as an enzyme. For quinoline derivatives, these interactions are often the basis of their therapeutic effects. nih.gov

Structural modifications can influence how a molecule binds to the active site of an enzyme. For example, the addition of a trifluoromethyl group to a kinase inhibitor resulted in a 30-fold increase in potency. This was attributed to the interaction of the trifluoromethyl group with specific amino acid residues in the enzyme's binding pocket. nih.gov Similarly, quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA, a process that is highly dependent on the molecule's structure. nih.gov

The following table provides examples of how structural modifications in quinoline derivatives have been correlated with their inhibitory activity against specific enzymes.

| Structural Modification | Target Enzyme/Process | Effect on Activity | Reference |

| Addition of a trifluoromethyl group | Bcr-Abl tyrosine kinase | 30-fold increase in potency | nih.gov |

| Addition of methylamine (B109427) or methylpiperazine | Human DNMT1 | Low micromolar inhibitory potency | nih.gov |

| Introduction of a fluorine atom at C6 | DNA gyrase/Topoisomerase IV | Significantly enhanced antibacterial activity | mdpi.com |

| Change from ethyl to cyclopropyl (B3062369) at N1 | DNA gyrase/Topoisomerase IV | 4 to 32-fold improvement in antimicrobial activity | mdpi.com |

These examples underscore the power of SAR in guiding the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold. By systematically altering the structure and observing the resulting changes in biological activity, medicinal chemists can develop a detailed understanding of the key molecular interactions driving the desired therapeutic effect.

Emerging Research and Specialized Applications of 6 Trifluoromethoxy Quinolin 4 Ol Derivatives

Applications in Homogeneous and Heterogeneous Catalysis

The quinoline (B57606) scaffold is a recognized platform for the development of ligands for transition metal catalysts. The nitrogen atom in the quinoline ring can coordinate with metal centers, and substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. While direct catalytic applications of 6-(trifluoromethoxy)quinolin-4-ol are still an emerging area of research, the structural characteristics of its derivatives make them promising candidates for use in catalysis.

Research into related quinoline compounds has demonstrated their effectiveness in various catalytic systems. For instance, copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The rate of this catalytic oxidation is highly dependent on the chemical structure of the quinoline ligands and the nature of the ions coordinated with the copper. mdpi.com The presence of a strong electron-withdrawing group like trifluoromethoxy at the 6-position of the quinoline ring can significantly influence the electron density at the nitrogen atom, thereby affecting the stability and reactivity of the metal complex. This could lead to the development of highly efficient and selective catalysts.

Furthermore, gold-catalyzed reactions have been employed for the synthesis of various quinoline derivatives, including those with 4-hydroxyalkyl substituents. rsc.org This highlights the compatibility of the quinoline nucleus with modern catalytic methods. The development of catalysts based on this compound derivatives could lead to novel synthetic methodologies. For example, ferrocenyl-phosphine catalysts have been used in annulation reactions to create chiral quinoline scaffolds. The unique electronic properties conferred by the trifluoromethoxy group could be harnessed to develop catalysts for asymmetric synthesis, a critical area in pharmaceutical and fine chemical production.

Potential in Optoelectronic Materials and Devices

The photophysical properties of quinoline derivatives, particularly those containing trifluoromethyl groups, have made them a focus of research for optoelectronic applications. beilstein-journals.org The trifluoromethyl group can enhance the performance of molecules in devices like Organic Light-Emitting Diodes (OLEDs) by improving electron transport and reducing intermolecular stacking. beilstein-journals.org

A study on trifluoromethylated quinoline-phenol Schiff bases revealed their potential in applications related to photooxidation and photodamage due to their good photostability and moderate generation of reactive oxygen species (ROS). beilstein-journals.org These compounds exhibited fluorescence quantum yields ranging from low to good in various solvents, with values between 0.12 and 0.85. beilstein-journals.org The Stokes shifts, which are important for the performance of fluorescent materials, were observed to be larger in more polar solvents. beilstein-journals.org

Another area of interest is the development of "push-pull" type fluorescent molecules, where electron-donating and electron-withdrawing groups are present in a π-conjugated system. nih.gov Bicyclic amino-quinoline derivatives with bis-trifluoromethyl groups have been synthesized and shown to exhibit fluorescence color changes depending on the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov These derivatives also show high fluorescence emission in the solid state. nih.gov The introduction of a trifluoromethoxy group into the quinoline structure is expected to confer similar, if not enhanced, properties, making such derivatives promising for the development of sensors and imaging agents.

Table 1: Photophysical Properties of Trifluoromethylated Quinoline Derivatives

| Compound Type | Quantum Yield (Φf) | Stokes Shift (nm) | Solvent(s) | Potential Application | Reference |

|---|---|---|---|---|---|

| Quinoline-Phenol Schiff Bases | 0.12 - 0.85 | 59 - 150 | CHCl3, DMSO, MeOH | Photooxidation, Photodamage | beilstein-journals.org |

| Bicyclic Amino-Quinoline Derivatives | High in solid state | Varies with solvent | Various | Sensors, Imaging Agents | nih.gov |

Research into Agricultural Pest Control Agents

Quinoline derivatives have a long history of being investigated for their biological activities, including their potential as agrochemicals. nih.gov The incorporation of fluorine atoms into organic molecules is a well-established strategy in the development of pesticides, as it can significantly alter properties like lipophilicity, metabolic stability, and ultimately, biological efficacy. nih.gov

Research has shown that certain quinoline derivatives are effective against plant pathogenic fungi. google.com For example, newly synthesized fluorinated quinoline analogs have demonstrated good antifungal activity against various phytopathogenic fungi. nih.gov Some of these compounds showed over 80% activity against Sclerotinia sclerotiorum, and another derivative was effective against Rhizoctonia solani. nih.gov The mechanism of action is thought to involve the disruption of fungal cell membranes and damage to organelles. mdpi.com

The trifluoromethyl group, a common feature in modern agrochemicals, is known to enhance the potency and selectivity of herbicides and fungicides. semanticscholar.org For instance, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has shown potential as both a herbicide and a fungicide. chemicalbook.com While research on the specific application of this compound derivatives in pest control is still emerging, the known antifungal properties of the quinoline core combined with the enhancing effect of the trifluoromethoxy group make this a promising area for future development.

Table 2: Antifungal Activity of a Fluorinated Quinoline Analog

| Compound | Target Fungus | Activity Level | Reference |

|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | S. sclerotiorum | >80% inhibition | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-dichlorobenzoate | S. sclerotiorum | >80% inhibition | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | S. sclerotiorum | >80% inhibition | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethoxy)benzoate | S. sclerotiorum | >80% inhibition | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | R. solani | 80.8% inhibition | nih.gov |

Development of Novel Functional Materials and Chemical Reagents

The chemical versatility of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecules and novel functional materials. The trifluoromethyl group is considered a pivotal component in synthetic organic chemistry, often enhancing the bioactivity and altering the pharmacological profile of molecules. researchgate.net

Derivatives of this compound can serve as key intermediates in the creation of a wide range of other compounds. For example, a one-pot synthesis method for 2-trifluoromethylquinazolin-4(3H)-ones has been developed, demonstrating the utility of such building blocks for chemical diversification. organic-chemistry.org These quinazolinones can then be further derivatized to access a broad spectrum of trifluoromethylated compounds. organic-chemistry.org

Furthermore, the quinoline structure is a core component of fluorescent probes used for biological imaging. The ability of these molecules to absorb and emit light at specific wavelengths allows for the tracking of cellular processes. The incorporation of a trifluoromethoxy group can fine-tune these fluorescent properties. The use of this compound as a precursor allows for the synthesis of complex heterocyclic compounds and advanced materials, such as specialized coatings and polymers, that can benefit from the enhanced stability and chemical resistance conferred by the trifluoromethyl group. chemicalbook.com

Future Research Directions and Interdisciplinary Prospects

Advancements in Asymmetric Synthesis and Stereocontrol of Quinoline (B57606) Derivatives

The three-dimensional arrangement of atoms in a molecule can be critical to its biological activity. Asymmetric synthesis, which focuses on producing a single stereoisomer of a chiral compound, is a key area of development. For quinoline derivatives, where the introduction of chiral centers can significantly impact efficacy and safety, advancements in stereocontrol are paramount.

Future research will likely focus on developing novel chiral catalysts and methodologies to achieve high enantioselectivity in the synthesis of quinoline derivatives. nih.gov For instance, chiral Lewis acid catalysts have been employed to promote asymmetric Diels-Alder reactions for the synthesis of tetrahydroquinoline derivatives. nih.gov The development of organocatalytic methods also presents a promising avenue for creating complex chiral quinoline structures. researchgate.netnih.gov These advanced synthetic strategies could be applied to generate specific stereoisomers of derivatives of 6-(Trifluoromethoxy)quinolin-4-ol, allowing for a detailed investigation of how chirality influences their biological function. This approach enables the investigation of each enantiomer's biological activity, aiding in the rational design of compounds with improved therapeutic profiles. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling and Target Validation

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively profile the biological effects of quinoline derivatives and validate their molecular targets. nih.govmdpi.com

By treating biological systems (e.g., cancer cell lines) with compounds like this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can generate hypotheses about their mechanism of action. researchgate.netacs.org This multi-omics approach can help identify the specific cellular pathways modulated by the compound and pinpoint its direct protein targets. mdpi.compluto.bio For example, a functional proteomics approach has been used to identify quinoline-binding proteins, revealing aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. drugbank.com Such comprehensive profiling is crucial for moving from a promising compound to a validated therapeutic lead. pluto.bio

Table 1: Overview of Omics Technologies in Drug Discovery

| Omics Technology | Description | Application in Quinoline Research |

| Genomics | Study of the complete set of DNA within an organism. | Identifying genetic markers that predict sensitivity or resistance to quinoline-based drugs. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifying the direct protein targets of quinoline compounds and understanding their impact on cellular signaling pathways. drugbank.com |

| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. | Profiling the metabolic changes induced by quinoline treatment to understand downstream biological effects. |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. | Analyzing changes in gene expression following treatment to elucidate mechanisms of action. |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Quinoline Scaffolds

The design and optimization of new drug candidates is a complex, costly, and time-consuming process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling the rapid analysis of vast datasets to predict the properties of novel molecules. umk.plmdpi.com For quinoline scaffolds, AI and ML can be applied at multiple stages of the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Random Forest (RF) and Support Vector Machines (SVM), can predict the biological activity of new quinoline derivatives based on their chemical structures. nih.govnih.gov These models learn from existing data on known compounds to identify the key structural features that confer desired properties. researchgate.net Furthermore, generative AI models can design entirely new quinoline-based molecules with optimized characteristics, such as high potency and low toxicity. researchgate.net Virtual screening, which uses computational methods to screen large libraries of compounds for potential hits against a biological target, is also significantly enhanced by AI, increasing the efficiency of identifying promising leads. nih.govmdpi.com

Table 2: Applications of AI/ML in the Quinoline Drug Discovery Pipeline

| Stage | AI/ML Application | Description |

| Target Identification | Gene Network Analysis | Prioritizing promising drug targets for quinoline-based therapies. nih.gov |

| Hit Discovery | High-Throughput Virtual Screening (HTVS) | Rapidly screening vast chemical libraries to identify initial hit compounds. nih.gov |

| Lead Optimization | QSAR/QSPR Modeling | Predicting the activity and properties of designed quinoline analogues to guide chemical synthesis. mdpi.com |

| Preclinical Development | ADME/Tox Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of drug candidates. |

Exploration of Novel Therapeutic Avenues and Unidentified Biological Targets

The quinoline core is associated with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. biointerfaceresearch.comnih.govresearchgate.net A key future direction is the systematic exploration of novel therapeutic applications for quinoline derivatives and the identification of their currently unknown biological targets.

Many existing drugs are discovered through phenotypic screening, where compounds are tested for their ability to produce a desired biological effect without prior knowledge of the target. This approach, combined with modern target deconvolution techniques, can uncover novel mechanisms of action. For instance, quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization, a critical target in cancer therapy. nih.gov Other quinoline derivatives have shown activity against kinases, DNA methyltransferases, and various targets in infectious agents like Plasmodium falciparum. researchgate.netmdpi.comnih.gov The trifluoromethoxy group on this compound may confer unique properties, and future research should explore its potential against a wide array of biological targets to unlock new therapeutic opportunities.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Quinoline Compounds

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. ijpsjournal.com Traditional methods for synthesizing quinolines often rely on harsh reaction conditions, hazardous reagents, and toxic solvents. nih.govnih.gov The principles of green chemistry aim to mitigate these issues by designing processes that are more efficient, use safer materials, and generate less waste. benthamdirect.com

Future research will continue to advance green synthetic routes for quinoline derivatives. researchgate.net This includes the use of:

Microwave and Ultrasound Irradiation: These energy sources can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. acs.orgresearchgate.net

Eco-Friendly Catalysts: Employing reusable solid acid catalysts, nanocatalysts, or biodegradable catalysts to improve reaction efficiency and simplify product purification. researchgate.netacs.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which reduces solvent use and waste generation. nih.gov

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also offer economic advantages, making the production of quinoline-based compounds more efficient and cost-effective. ijpsjournal.combenthamdirect.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(trifluoromethoxy)quinolin-4-ol, and what reaction conditions are critical for regioselectivity?

- Methodology : The synthesis typically involves cyclization of substituted aniline precursors with trifluoromethoxy-containing intermediates. For example, a modified Gould-Jacobs reaction can introduce the trifluoromethoxy group at the 6-position via electrophilic substitution under acidic conditions . Cyclization steps often require catalysts like p-toluenesulfonic acid or CuCl₂, as demonstrated in analogous quinoline syntheses .

- Key Considerations : Regioselectivity is influenced by steric and electronic factors. The trifluoromethoxy group (-OCF₃) directs substitution to the 6-position due to its electron-withdrawing nature, which stabilizes intermediates during cyclization .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : The hydroxyl (-OH) at position 4 appears as a singlet (~δ 12 ppm in DMSO-d₆). The trifluoromethoxy group (-OCF₃) shows a distinct triplet in ¹⁹F NMR (~δ -58 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₆F₃NO₂, MW 233.16) with <2 ppm error .

Q. What are the known reactivity patterns of the 4-hydroxyl group in quinolin-4-ol derivatives?

- Methodology : The 4-OH group participates in hydrogen bonding and can be functionalized via alkylation, acylation, or coordination with metal ions. For example, reaction with methyl chloroformate under basic conditions (e.g., K₂CO₃) yields carbonate esters, as seen in the synthesis of Flometoquin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Case Study : In antiviral studies, conflicting IC₅₀ values may arise due to assay variability (e.g., cell lines, viral strains). Normalize data using a reference compound (e.g., chloroquine for antimalarial assays) and validate via dose-response curves .

- Statistical Tools : Apply ANOVA to compare activity across multiple batches or synthetic routes .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Step Efficiency : Prioritize high-yield steps (e.g., cyclization >85% yield) and minimize purification losses via column chromatography .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for trifluoromethoxy introduction to enhance solubility of intermediates .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

- Tools :

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .

- QSAR Models : Corrogate logP values (-OCF₃ increases lipophilicity) with membrane permeability data from Caco-2 assays .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Case Study : The -OCF₃ group disrupts crystal packing due to its bulkiness. Use co-crystallization agents (e.g., phosphoric acid) or high-pressure conditions to stabilize polymorphs .

- Validation : Compare XRD data with related salts, such as N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-trifluoromethoxybiphenyl-3-carboxamide monophosphate, to identify common packing motifs .

Methodological Guidelines

- Synthetic Optimization : Always validate reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) to minimize side products.

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and synthetic protocols in electronic lab notebooks for cross-lab verification .

- Safety : The trifluoromethoxy group may release HF under extreme conditions. Use fluoropolymer-coated glassware and conduct reactions in fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.